molecular formula C18H9Br3N2O2 B1261777 eudistomin Y6

eudistomin Y6

Cat. No. B1261777
M. Wt: 525 g/mol
InChI Key: MOHJSPJKJDRDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

eudistomin Y6 is a natural product found in Eudistoma and Synoicum with data available.

Scientific Research Applications

Antibacterial Properties

Eudistomin Y6, a beta-carboline-based metabolite, has demonstrated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus epidermis and Bacillus subtilis. This finding highlights its potential in the development of new antibacterial agents, particularly for treating infections caused by these specific bacteria. It's noteworthy that eudistomin Y6 achieved this antibacterial effect without exhibiting cytotoxicity in the MTT assay at 100 microM (Wang, Nam, Lee, & Kang, 2008).

Synthesis and Biological Activity

The synthesis of eudistomin Y6, alongside other compounds in the eudistomin Y class, has been extensively studied. The synthetic process, involving key intermediates and reactions, has been detailed, providing insights into the efficient production of these compounds for further research and potential therapeutic applications. Studies on the biological activity of eudistomin Y6 and related compounds have shown their inhibitory effects on breast carcinoma cell lines, suggesting a role in cancer research (Trieu, Dong, Zhang, Zheng, Meng, Lu, & Shi, 2013); (Jin, Zhang, Bijian, Ren, Wan, Alaoui-Jamali, & Jiang, 2013).

Potential in Antitumor and Antiviral Research

Eudistomin C, related to the eudistomin family, has demonstrated potent antitumor and antiviral activities. Its mechanism involves targeting the 40S ribosome and inhibiting protein translation. This could provide a valuable clue about the potential mechanisms through which eudistomin Y6 might also exert similar effects, contributing to the development of new antitumor and antiviral therapies (Ota, Chinen, Yoshida, Kudo, Nagumo, Shiwa, Yamada, Umihara, Iwasaki, Masumoto, Yokoshima, Yoshikawa, Fukuyama, Kobayashi, & Usui, 2016).

properties

Product Name

eudistomin Y6

Molecular Formula

C18H9Br3N2O2

Molecular Weight

525 g/mol

IUPAC Name

(6-bromo-9H-pyrido[3,4-b]indol-1-yl)-(3,5-dibromo-4-hydroxyphenyl)methanone

InChI

InChI=1S/C18H9Br3N2O2/c19-9-1-2-14-11(7-9)10-3-4-22-16(15(10)23-14)17(24)8-5-12(20)18(25)13(21)6-8/h1-7,23,25H

InChI Key

MOHJSPJKJDRDEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C(=NC=C3)C(=O)C4=CC(=C(C(=C4)Br)O)Br

synonyms

eudistomin Y6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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